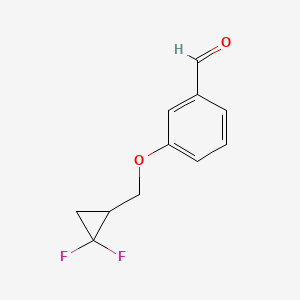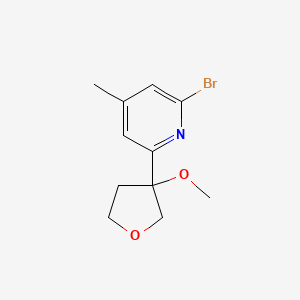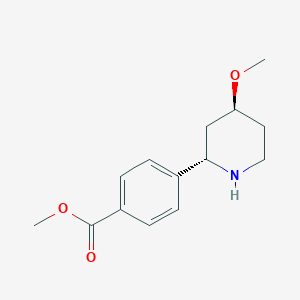
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a fluorophenyl group, a nitro group, and a benzofuran ring
Preparation Methods
The synthesis of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves several steps, including coupling reactions, Friedel-Craft reactions, and reduction reactions. One common method involves the coupling of 2-bromothiophene and p-bromofluorobenzene to obtain 2-(4-fluorophenyl)thiophene. This intermediate then undergoes a Friedel-Craft reaction with 2-methyl-5-bromobenzoic acid to form 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thienyl ketone. Finally, a reduction reaction is performed to obtain the desired compound .
Chemical Reactions Analysis
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and hydrochloric acid. For example, the compound can undergo a reduction reaction using sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to yield specific products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. . Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antidiabetic agent, it inhibits the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys. By inhibiting this protein, the compound helps to lower blood glucose levels in patients with type 2 diabetes .
Comparison with Similar Compounds
5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide can be compared with other similar compounds such as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene and 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene. These compounds share similar structural features but differ in their specific functional groups and applications. For example, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is also used as an antidiabetic agent and serves as an intermediate in the synthesis of Canagliflozin .
Properties
Molecular Formula |
C16H10BrFN2O4 |
|---|---|
Molecular Weight |
393.16 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-N-methyl-6-nitro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C16H10BrFN2O4/c1-19-16(21)14-10-6-11(17)12(20(22)23)7-13(10)24-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3,(H,19,21) |
InChI Key |
KFCCJTMIPMZLES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=CC(=C(C=C21)Br)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


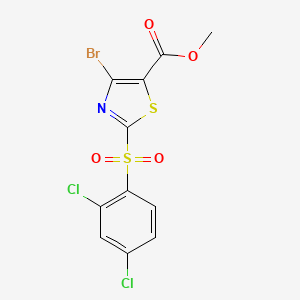
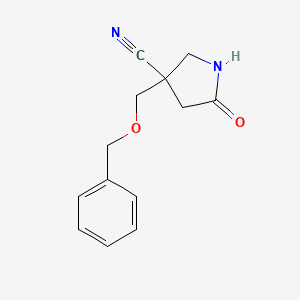
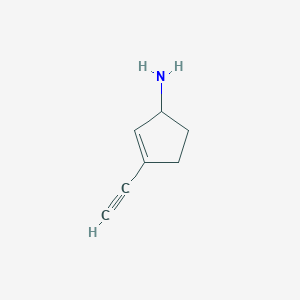

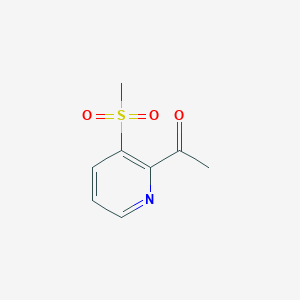
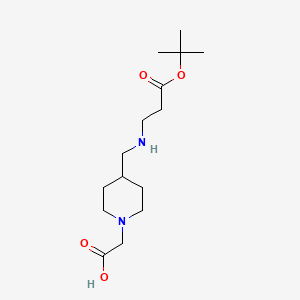
![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)

![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12988727.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)

